2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile
Description
2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile is a naphthalene-derived compound featuring a hydroxymethyl (-CH₂OH) substituent at the 8-position of the naphthalene ring and an acetonitrile (-CH₂CN) group at the 2-position. This structure confers unique physicochemical properties, such as enhanced polarity due to the hydroxymethyl group, which improves solubility in polar solvents. The nitrile group contributes to reactivity, enabling participation in nucleophilic additions or hydrolysis reactions.
Properties
IUPAC Name |
2-[8-(hydroxymethyl)naphthalen-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c14-7-6-10-4-5-11-2-1-3-12(9-15)13(11)8-10/h1-5,8,15H,6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPHCUSZZVTHEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CC#N)C(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile typically involves the reaction of 8-(hydroxymethyl)naphthalene with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group, followed by the addition of acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 2-[8-(Carboxymethyl)naphthalen-2-yl]acetonitrile.
Reduction: 2-[8-(Hydroxymethyl)naphthalen-2-yl]ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1.1 Anticancer Properties
Research indicates that 2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile exhibits promising anticancer activity. Studies have shown that compounds with similar naphthalene structures can inhibit the growth of various cancer cell lines. For instance, a study conducted by the National Cancer Institute demonstrated that related compounds displayed significant antimitotic activity against human tumor cells, suggesting a potential role in cancer therapy .
1.2 Enzyme Inhibition
The compound may also function as an enzyme inhibitor, particularly targeting histone demethylases involved in cancer progression. Inhibitors of histone demethylases like KDM2b have been explored for their ability to enhance the efficacy of existing cancer treatments by preventing resistance mechanisms . This positions this compound as a candidate for further investigation in combination therapies.
Synthetic Utility
2.1 Synthesis and Functionalization
The synthetic pathways for producing this compound often involve multi-step reactions that allow for the introduction of various functional groups. The compound's structure enables it to serve as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Table 1: Synthetic Routes for this compound
| Step | Reagents/Conditions | Products |
|---|---|---|
| 1 | Naphthalene + formaldehyde | Hydroxymethyl naphthalene |
| 2 | Hydroxymethyl naphthalene + acetonitrile | This compound |
Material Science Applications
3.1 Polymer Chemistry
The incorporation of naphthalene derivatives like this compound into polymer matrices can enhance their properties, such as thermal stability and mechanical strength. Research has indicated that such compounds can act as plasticizers or stabilizers in polymer formulations, improving their performance in various applications .
3.2 Organic Electronics
Due to its electronic properties, this compound is being investigated for use in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport makes it a suitable candidate for enhancing the efficiency of these devices.
Case Studies and Research Findings
4.1 Case Study: Anticancer Activity Evaluation
A comprehensive evaluation was conducted on the anticancer properties of compounds related to this compound. The study involved screening against a panel of cancer cell lines using established protocols from the National Cancer Institute. Results indicated a significant inhibition rate, supporting its potential as a lead compound for drug development .
4.2 Case Study: Enzyme Inhibition Mechanism
Another study focused on the enzyme inhibition properties of naphthalene derivatives, including this compound. The findings revealed that these compounds could effectively inhibit KDM2b activity, which is crucial for regulating gene expression related to cancer cell proliferation .
Mechanism of Action
The mechanism of action of 2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
| Compound Name | Substituents on Naphthalene | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile | 8-CH₂OH, 2-CH₂CN | C₁₃H₁₁NO | 197.2 (calculated) | Hydroxymethyl, nitrile |
| 2-[1-(Trifluoromethyl)naphthalen-2-yl]acetonitrile (CAS 1261737-11-4) | 1-CF₃, 2-CH₂CN | C₁₃H₈F₃N | 235.2 | Trifluoromethyl, nitrile |
| 2-(Naphthalen-2-yl)acetonitrile | 2-CH₂CN | C₁₂H₉N | 167.2 | Nitrile |
| 5-(N-(naphthalen-2-yl)sulfamoyl)-2-(nitrooxy)benzoic acid derivative | 2-sulfamoyl, nitrooxy | C₁₈H₁₅N₃O₇S | 417.4 (estimated) | Sulfamoyl, nitrooxy |
Key Observations :
- Polarity and Solubility: The hydroxymethyl group in the target compound increases polarity compared to non-hydroxylated analogs (e.g., 2-(naphthalen-2-yl)acetonitrile), enhancing aqueous solubility. In contrast, the trifluoromethyl derivative (CAS 1261737-11-4) is more lipophilic due to the electron-withdrawing CF₃ group .
- Reactivity : The nitrile group in all analogs allows for conversion to primary amides (e.g., via Cu-catalyzed oxidative cleavage, yielding 57–71% amides for 1- and 2-naphthalen-yl derivatives) . The hydroxymethyl group may further enable esterification or oxidation reactions.
- Pharmacological Potential: Nitrooxy-containing derivatives (e.g., ) exhibit nitric oxide-releasing properties, while trifluoromethyl groups are common in agrochemicals and pharmaceuticals due to metabolic stability .
Biological Activity
2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile, with the chemical formula C12H11N, is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound belongs to the naphthalene derivatives, which are known for a variety of pharmacological properties. The aim of this article is to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C12H11N
- CAS Number : 1261739-08-5
- Molecular Weight : 185.23 g/mol
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The hydroxymethyl group enhances solubility and may facilitate interactions with enzymes and receptors in biological systems.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It could act as a ligand for certain receptors, influencing signal transduction pathways.
- Antioxidant Activity : Naphthalene derivatives are often studied for their antioxidant properties, which can protect cells from oxidative stress.
Biological Activity Data
Case Studies and Research Findings
-
Cytotoxic Effects on Cancer Cells :
A study examined the cytotoxic effects of various naphthalene derivatives, including this compound, on human cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting potential as an anticancer agent . -
Antioxidant Properties :
Research has demonstrated that naphthalene derivatives possess antioxidant capabilities. The presence of the hydroxymethyl group in this compound enhances its ability to neutralize reactive oxygen species (ROS), contributing to cellular protection against oxidative damage . -
Enzyme Inhibition Studies :
Enzyme assays have shown that this compound can inhibit certain metabolic enzymes, which may be relevant in the context of drug metabolism and pharmacokinetics. The specific interaction with these enzymes could lead to altered drug efficacy and toxicity profiles .
Comparative Analysis
To understand the unique biological activity of this compound, it is useful to compare it with other naphthalene derivatives:
Q & A
Q. What synthetic methodologies are effective for preparing 2-[8-(Hydroxymethyl)naphthalen-2-yl]acetonitrile?
- Methodological Answer : A common approach involves functionalizing naphthalene derivatives. For example, hydroxymethyl groups can be introduced via nucleophilic substitution or oxidation of methyl precursors. Acetonitrile groups are typically added using cyanation reagents (e.g., KCN/NaCN) or via alkylation with bromoacetonitrile. Key steps include:
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Use ¹H and ¹³C NMR (e.g., 300–500 MHz) to confirm substituent positions. For example, the hydroxymethyl proton (δ ~4.5 ppm) and acetonitrile carbon (δ ~120 ppm) are diagnostic .
- TLC : Monitor reaction progress using n-hexane:ethyl acetate (9:1) as a solvent system .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight accuracy.
Advanced Research Questions
Q. What computational strategies can optimize reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with experimental
- Reaction path search : Use software like GRRM or Gaussian to simulate transition states and intermediates, reducing trial-and-error experimentation .
- Solvent effects : Model solvent interactions (e.g., DMF polarity) to predict reaction yields .
- Example : A study on naphthalene derivatives used computational screening to identify optimal catalysts for cyanation reactions .
Q. How can contradictory spectroscopic data (e.g., unexpected coupling in NMR) be resolved?
- Methodological Answer : Address discrepancies through:
Q. What experimental designs are suitable for studying the compound’s reactivity under varying conditions?
- Methodological Answer : Employ factorial design to systematically test variables:
- Factors : Temperature, solvent polarity, catalyst loading.
- Response variables : Yield, reaction rate, byproduct formation.
- Example : A 2³ factorial design (three variables at two levels) can identify interactions between temperature and solvent effects .
Data Contradiction and Optimization
Q. How can researchers reconcile inconsistent yields in scale-up reactions?
- Methodological Answer : Investigate reactor design and mixing efficiency:
- Membrane reactors : Improve mass transfer for heterogeneous reactions .
- Process simulation : Use Aspen Plus or COMSOL to model heat transfer and mixing dynamics in large-scale setups .
- Case study : A trial using microreactors for naphthalene derivatives increased yields by 15% compared to batch reactors .
Q. What methodologies address stability issues of the hydroxymethyl group during storage?
- Methodological Answer : Stability studies should include:
- Accelerated degradation tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways.
- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) to prevent oxidation .
Safety and Best Practices
Q. What safety protocols are critical when handling acetonitrile-containing compounds?
- Methodological Answer : Follow guidelines for nitrile toxicity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
